molecular formula C6H7ClN2 B2746491 2-Chlorobenzene-1,3-diamine CAS No. 6400-14-2

2-Chlorobenzene-1,3-diamine

Cat. No.: B2746491
CAS No.: 6400-14-2
M. Wt: 142.59
InChI Key: LKGQTURGJNTDLR-UHFFFAOYSA-N
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Description

2-Chlorobenzene-1,3-diamine (CAS 6400-14-2) is a versatile aromatic diamine with the molecular formula C6H7ClN2 and a molecular weight of 142.59 g/mol . This compound serves as a crucial synthetic intermediate in organic and medicinal chemistry, particularly as a precursor for synthesizing substituted benzimidazole derivatives . Research indicates that such benzimidazole scaffolds show significant promise in developing new therapeutic agents, with recent studies demonstrating potent inhibitory activity against Mycobacterium tuberculosis . The mechanism of action for these derivatives often involves targeting essential bacterial enzymes, such as the mycolic acid synthase KasA, which is critical for the synthesis of the bacterial cell wall . This compound must be stored sealed in a dry environment at 2-8°C . This product is intended for research and further manufacturing applications only and is not intended for direct human use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chlorobenzene-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2/c7-6-4(8)2-1-3-5(6)9/h1-3H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKGQTURGJNTDLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)N)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Chlorobenzene 1,3 Diamine

Established Synthetic Routes and Precursors

Established synthetic pathways to 2-Chlorobenzene-1,3-diamine are characterized by their reliance on readily available starting materials and well-understood reaction mechanisms. These routes include the reduction of corresponding dinitro compounds and, conceptually, the direct chlorination of m-phenylenediamine (B132917).

Reduction of Nitroaromatic Precursors (e.g., 1-chloro-2,6-dinitrobenzene reduction)

A principal and widely employed method for the synthesis of this compound is the reduction of its corresponding dinitro precursor, 1-chloro-2,6-dinitrobenzene. orgsyn.orgnist.govnih.gov This method is advantageous as it leverages the well-established chemistry of nitro group reduction, for which a variety of effective reagents are known. The precursor, 1-chloro-2,6-dinitrobenzene, can be synthesized from 2,6-dinitroaniline (B188716) via the Sandmeyer reaction. orgsyn.org

The reduction of the two nitro groups to amines can be accomplished using several reducing systems:

Metal-Acid Systems: A common and cost-effective method involves the use of a metal, such as iron, tin, or zinc, in the presence of an acid like hydrochloric acid (HCl). brainly.combrainly.inquora.com For instance, the treatment of 1,3-dinitrobenzene (B52904) with tin and hydrochloric acid is a known method for producing 1,3-diaminobenzene. brainly.com A similar approach is applicable to 1-chloro-2,6-dinitrobenzene. The reaction with iron powder in an acidic medium is a classic industrial method for the reduction of aromatic nitro compounds. nm.gov

Stannous Chloride (SnCl₂): Tin(II) chloride is another effective reagent for the reduction of nitroarenes to anilines, often used in a concentrated hydrochloric acid solution. This method has been documented for the synthesis of similar compounds, such as the reduction of 1,2-dichloro-3-nitrobenzene to the corresponding amine. researchgate.net

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst. It is considered a "cleaner" alternative to metal-acid reductions as it produces water as the primary byproduct. This approach will be discussed in more detail in section 2.2.

The choice of reducing agent can depend on factors such as cost, scale of the reaction, and desired purity of the final product.

Table 1: Common Reducing Agents for Nitroaromatic Precursors

Reagent/System Typical Conditions Notes
Iron / Hydrochloric Acid Reflux in aqueous ethanol A standard, cost-effective industrial method (Bechamp reduction).
Tin(II) Chloride / Hydrochloric Acid Concentrated HCl, often with heating A reliable laboratory-scale method for nitro group reduction. researchgate.net
Catalytic Hydrogenation H₂ gas, Metal Catalyst (e.g., Pd/C, PtO₂, Raney Ni) A clean method, but requires specialized equipment for handling hydrogen gas. acs.org

Halogenation of Benzenediamines

The direct halogenation of benzene-1,3-diamine (m-phenylenediamine) presents a theoretical route to this compound. wikipedia.orgsigmaaldrich.com This approach involves an electrophilic aromatic substitution reaction where a chlorine atom is introduced onto the aromatic ring. masterorganicchemistry.comyoutube.comchemguide.co.uklibretexts.org

However, this method is fraught with significant challenges. The two amino groups on the benzene (B151609) ring are strongly activating, making the ring highly susceptible to electrophilic attack. This high reactivity makes it difficult to control the reaction to achieve selective monochlorination. Potential issues include:

Polychlorination: The activated ring can easily undergo further chlorination, leading to the formation of di- and tri-chlorinated products.

Isomer Formation: Chlorination could potentially occur at other available positions on the ring, leading to a mixture of isomers that would require separation.

Oxidation: Aromatic amines are susceptible to oxidation, and the reaction conditions for halogenation might lead to undesired side products.

Due to these control issues, the direct selective chlorination of m-phenylenediamine is not a commonly reported or practical method for the synthesis of this compound.

Multi-step Convergent and Linear Syntheses

Multi-step syntheses provide alternative and often more controlled pathways to this compound. These can be designed in either a linear or convergent fashion.

A plausible linear synthesis could begin with a less-activated starting material, such as chlorobenzene. The synthetic sequence would involve:

Dinitration: Chlorobenzene can be nitrated to produce a mixture of isomers, including 1-chloro-2,4-dinitrobenzene (B32670) and 1-chloro-2,6-dinitrobenzene. bartleby.com

Isomer Separation: The desired 1-chloro-2,6-dinitrobenzene isomer would need to be separated from the mixture.

Reduction: The separated dinitro compound is then reduced to yield this compound, as described in section 2.1.1.

Another multi-step approach involves starting with an aniline (B41778) derivative. For example, the synthesis of 1-chloro-2,6-dinitrobenzene, the direct precursor, has been achieved via a Sandmeyer reaction starting from 2,6-dinitroaniline. orgsyn.org This multi-step process, while longer, allows for greater control over the final substitution pattern.

A patent for the preparation of p-phenylenediamine (B122844) outlines a linear sequence starting from chlorobenzene, which is first nitrated to p-nitrochlorobenzene, then aminated to 4-nitroaniline, and finally hydrogenated. google.com An analogous route could be envisioned for the synthesis of this compound, although it would require the challenging selective introduction of an amino group to a chlorodinitrobenzene precursor.

Catalytic Approaches in this compound Synthesis

Catalysis offers significant advantages in chemical synthesis, including increased reaction rates, higher selectivity, and milder reaction conditions. For the synthesis of this compound, catalytic methods are predominantly applied in the reduction of the 1-chloro-2,6-dinitrobenzene precursor.

Homogeneous Catalysis

Homogeneous catalysis involves a catalyst that is in the same phase as the reactants, typically in a liquid solution. While widely used in many areas of organic synthesis, specific examples of homogeneous catalysts for the direct synthesis of this compound are not extensively documented in readily available literature.

However, the principles of homogeneous catalytic reduction of nitroaromatics are well-established. Transition metal complexes, such as those containing iridium or ruthenium, have been shown to be effective for the selective hydrogenation of nitro compounds. acs.org These catalysts operate in solution and can offer high selectivity under specific conditions. For example, a poly(4-vinylpyridine)-immobilized copper catalyst has been studied for the reduction of nitrobenzene (B124822) under a carbon monoxide atmosphere. researchgate.net While this borders on a heterogenized homogeneous catalyst, it illustrates the potential for soluble or polymer-supported metal complexes in such reductions. The application of these systems to the reduction of 1-chloro-2,6-dinitrobenzene represents a potential area for synthetic methodology development.

Heterogeneous Catalysis

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants (typically a solid catalyst in a liquid or gas phase), is a cornerstone of industrial chemical production. This approach is extensively used for the hydrogenation of nitroaromatics. acs.orgnih.gov The primary advantage is the ease of separation of the catalyst from the reaction mixture, allowing for its recovery and reuse.

The catalytic hydrogenation of 1-chloro-2,6-dinitrobenzene to this compound is a key application of heterogeneous catalysis in this context. A significant challenge in the hydrogenation of halogenated nitroaromatics is preventing hydrodehalogenation, where the chlorine atom is undesirably removed and replaced with hydrogen. acs.org The choice of catalyst and reaction conditions is critical to ensure high selectivity for the reduction of the nitro groups while preserving the C-Cl bond.

Several catalytic systems have been investigated for the selective reduction of chloronitrobenzenes:

Noble Metal Catalysts: Platinum (Pt) and Palladium (Pd) supported on carbon (e.g., Pd/C) are highly active hydrogenation catalysts. However, they can sometimes promote dehalogenation. acs.org Rhodium (Rh) on a support like alumina (B75360) has been shown to be effective for the reduction of chloronitrobenzenes with minimal dehalogenation. google.com A patent describes a process for the selective reduction of dinitrobenzenes using a noble metal catalyst in combination with iron or an iron salt as a co-catalyst to improve yields and selectivity. google.com

Raney Nickel: This is a cost-effective and widely used catalyst for nitro group reduction. Modified Raney nickel catalysts, containing promoters such as cobalt and molybdenum, have been developed to improve yields and purity in the hydrogenation of chlorodinitrobenzenes by minimizing side reactions. google.com

Other Metal Catalysts: Research has explored other transition metal catalysts. For example, γ-Mo₂N has been studied for the catalytic hydrogenation of p-chloronitrobenzene, demonstrating high selectivity. acs.org Supported gold catalysts have also been investigated, with the support material (e.g., Al₂O₃ vs. CeO₂) influencing the degree of hydrodechlorination. researchgate.net

Table 2: Examples of Heterogeneous Catalysts for Chloronitroarene Reduction

Catalyst Substrate Example Key Findings
Modified Raney Nickel (Ni, Al, Mo, Co) 1-Chloro-2,4-dinitrobenzene Improved yields and purity of the corresponding diamine. google.com
Rhodium on Alumina m-Chloronitrobenzene High conversion to m-chloroaniline with minimal dehalogenation. google.com
Iridium Nanoparticles on Carbon Halogenated nitrobenzenes High selectivity (>99%) to the corresponding chloroaniline with small particle sizes (<3 nm). acs.org
Gold on Ce₀.₆₂Zr₀.₃₈O₂ p-Chloronitrobenzene Catalyzed both nitro-group reduction and dechlorination, depending on conditions. researchgate.net
γ-Mo₂N p-Chloronitrobenzene Showed good catalytic capacity and selectivity for the formation of p-chloroaniline. acs.org

Green Chemistry Principles in this compound Synthesis

The adoption of green chemistry principles is paramount in mitigating the environmental impact of chemical manufacturing. In the context of this compound synthesis, the focus lies on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. The catalytic hydrogenation of 2-chloro-1,3-dinitrobenzene (B1198899) is a prime example of a greener alternative to older reduction methods that utilized stoichiometric metal reagents, which generated significant amounts of metallic waste.

Solvent-Free Reactions

One of the core tenets of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to air pollution. Research into solvent-free reaction conditions for the synthesis of aromatic amines from their nitro precursors has shown significant promise.

For the synthesis of this compound, a potential solvent-free approach involves the catalytic hydrogenation of molten 2-chloro-1,3-dinitrobenzene. Given that the melting point of 2-chloro-1,3-dinitrobenzene is approximately 87-88°C, conducting the reaction at a temperature above this allows the substrate to act as its own solvent. This method drastically reduces the volume of waste generated, simplifies product isolation, and can lead to increased reaction rates.

Table 1: Potential Parameters for Solvent-Free Synthesis

ParameterConditionRationale
Reactant Molten 2-chloro-1,3-dinitrobenzeneEliminates the need for an organic solvent.
Catalyst Heterogeneous catalyst (e.g., supported Pd, Pt, or Ni)Allows for easy separation and potential recycling.
Hydrogen Source Hydrogen gas (H₂)Clean reagent with water as the only byproduct.
Temperature > 90°CTo maintain the substrate in a molten state.
Pressure Atmospheric to moderate pressureTo facilitate the dissolution of hydrogen gas.

While specific industrial data for the solvent-free synthesis of this compound is proprietary, the principles are well-established for related dinitroaromatic compounds. This approach aligns with the green chemistry principle of using safer solvents and auxiliaries, where the ideal "solvent" is no solvent at all.

Atom Economy Considerations

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. The concept, developed by Barry Trost, is a fundamental aspect of green chemistry. The ideal reaction has a 100% atom economy, meaning all the atoms of the reactants are incorporated into the final product.

C₆H₃ClN₂O₄ + 6H₂ → C₆H₇ClN₂ + 4H₂O

To calculate the percent atom economy, the following formula is used:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Table 2: Atom Economy Calculation

CompoundMolecular FormulaMolecular Weight ( g/mol )
2-chloro-1,3-dinitrobenzeneC₆H₃ClN₂O₄202.55
HydrogenH₂2.02
Total Reactant Mass 214.67
This compoundC₆H₇ClN₂142.59

Calculation:

% Atom Economy = (142.59 / (202.55 + 6 * 2.02)) x 100 = (142.59 / 214.67) x 100 ≈ 66.4%

While not 100%, an atom economy of 66.4% is considered good for a multi-step synthesis, especially when the only byproduct is water, which is environmentally benign. This is a significant improvement over classical reduction methods, such as the Bechamp reduction using iron and acid, which have much lower atom economies and produce large quantities of iron oxide sludge.

Optimization of Reaction Conditions and Yields

To maximize the efficiency and economic viability of this compound synthesis, the optimization of reaction conditions is crucial. Key parameters that are typically investigated include the choice of catalyst, reaction temperature, hydrogen pressure, and reaction time.

The catalytic hydrogenation of dinitroaromatics can be a complex process, with the potential for the formation of intermediates and byproducts. Therefore, careful control of the reaction conditions is necessary to achieve high selectivity and yield of the desired diamine.

For the reduction of chlorinated nitroaromatics, a significant challenge is to prevent dehalogenation (the removal of the chlorine atom). The choice of catalyst is critical in this regard. While palladium on carbon (Pd/C) is a common hydrogenation catalyst, it can sometimes promote dehalogenation. Modified catalysts, such as those containing promoters or using different support materials, are often employed to enhance selectivity. For instance, modified Raney nickel catalysts have been shown to be effective in the hydrogenation of other chloro-dinitrobenzene isomers, with operational temperatures in the range of 25 to 125°C and pressures from 100 to 1500 psig.

Table 3: Illustrative Reaction Conditions for Catalytic Hydrogenation of Chloro-Dinitroaromatics

CatalystTemperature (°C)Pressure (psig)SolventReported Yields for Similar Compounds
Modified Raney Nickel25 - 125100 - 1500Methanol, EthanolHigh yields with minimal dehalogenation
Palladium on Carbon (Pd/C)50 - 15050 - 1000Various organic solventsCan be effective, but dehalogenation is a risk
Platinum on Carbon (Pt/C)70 - 120200 - 800Alcohols, EstersGenerally good activity and selectivity

The optimization process often involves a systematic study of these parameters to find the "sweet spot" that provides the highest yield of this compound in the shortest time, with the lowest catalyst loading and minimal byproduct formation. The use of high-throughput screening and statistical design of experiments can significantly accelerate this optimization process. High yields, often exceeding 95%, are achievable under optimized conditions for the hydrogenation of dinitroaromatics.

Reactivity and Derivatization Pathways of 2 Chlorobenzene 1,3 Diamine

Reactions Involving Amino Functionalities

The two amino groups on the benzene (B151609) ring are nucleophilic and are the primary sites for a host of chemical transformations, including acylation, alkylation, condensation, cyclization, and diazotization.

Acylation and Alkylation Reactions

The amino groups of 2-Chlorobenzene-1,3-diamine readily undergo acylation when treated with acylating agents such as acid chlorides or anhydrides. This reaction can be selective; for instance, the acylation of 4-nitro-1,3-phenylenediamine (B181760) with acetyl chloride in the presence of pyridine (B92270) selectively acylates the amino group at the 1-position. google.com A similar regioselectivity could be anticipated for this compound depending on the reaction conditions and the steric and electronic environment of the two amino groups. The reaction can proceed to yield mono- or di-acylated products.

Alkylation of the amino groups is also a common transformation, typically achieved using alkyl halides. The reaction of diphenylamines with chloroacetonitrile, for example, results in N-alkylation to form N-alkylated nitriles. researchgate.net For this compound, alkylation can introduce one or more alkyl chains onto the nitrogen atoms, modifying the compound's steric and electronic properties. The extent of alkylation (mono-, di-, tri-, or tetra-alkylation) can be controlled by the stoichiometry of the reactants and the reaction conditions.

Table 1: Examples of Acylating and Alkylating Agents

Reaction Type Reagent Class Specific Example Potential Product with this compound
Acylation Acid Chloride Acetyl chloride N-(2-amino-6-chlorophenyl)acetamide
Acylation Acid Anhydride Acetic anhydride N,N'-(2-chlorobenzene-1,3-diyl)diacetamide
Alkylation Alkyl Halide Methyl iodide 2-Chloro-N1-methylbenzene-1,3-diamine
Alkylation Alkyl Halide Benzyl chloride N1-Benzyl-2-chlorobenzene-1,3-diamine

Condensation Reactions for Imine and Schiff Base Formation

The primary amino groups of this compound can condense with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. researchgate.net This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. jocpr.com Depending on the stoichiometry, the reaction can occur at one or both amino groups. For example, reacting m-phenylenediamine (B132917) with two equivalents of salicylaldehyde (B1680747) yields a di-imine Schiff base. jocpr.com Similar reactions with this compound would produce novel Schiff bases with potential applications in coordination chemistry. researchpublish.comoncologyradiotherapy.com

Table 2: Examples of Carbonyl Compounds for Schiff Base Formation

Carbonyl Compound Product Type Potential Product Structure (Mono-condensation)
Benzaldehyde Aldimine (E)-N-(2-amino-6-chlorobenzylidene)aniline
Salicylaldehyde Aldimine 2-(((2-amino-6-chlorophenyl)imino)methyl)phenol
Acetone Ketimine N-(2-amino-6-chlorophenyl)propan-2-imine
Acetophenone Ketimine 1-phenyl-N-(2-amino-6-chlorophenyl)ethan-1-imine

Cyclization Reactions to Form Heterocyclic Compounds (e.g., quinoxalines, benzimidazoles)

The synthesis of specific heterocyclic compounds like quinoxalines and benzimidazoles is highly dependent on the arrangement of the amino groups on the benzene ring.

Quinoxalines are generally formed from the condensation of an aromatic ortho-diamine (a 1,2-diamine) with a 1,2-dicarbonyl compound. sapub.orgorganic-chemistry.orgnih.govencyclopedia.pubchim.it

Benzimidazoles are typically synthesized through the condensation of an aromatic ortho-diamine with aldehydes, carboxylic acids, or their derivatives. niscpr.res.inorganic-chemistry.orgvinhuni.edu.vnrsc.org

Since this compound is a meta-diamine (a 1,3-diamine), it will not undergo the standard cyclization reactions to form quinoxaline (B1680401) or benzimidazole (B57391) rings. Instead, 1,3-diamines can participate in other types of cyclization reactions. For instance, reactions of 1,2-diaminobenzene with 1,3-diketones can yield 1,5-benzodiazepines. rsc.org While specific cyclization pathways for this compound are not extensively detailed, its 1,3-diamine structure directs it toward the formation of different heterocyclic systems than those formed by 1,2-diamines.

Diazotization and Coupling Reactions

The primary aromatic amino groups of this compound can be converted into diazonium salts through a process called diazotization. This reaction involves treating the diamine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid. dtic.mil Given the presence of two amino groups, the reaction can potentially yield a mono-diazonium salt, a bis-diazonium salt, or a mixture, depending on the reaction conditions.

These resulting diazonium salts are versatile intermediates. If an ortho-diamine is diazotized, it can undergo intramolecular cyclization to form a benzotriazole. stackexchange.com However, with the meta-arrangement in this compound, the diazonium salts are more likely to undergo intermolecular reactions. stackexchange.com These diazonium salts can act as electrophiles in azo coupling reactions with electron-rich aromatic compounds, such as phenols or anilines, to produce highly colored azo dyes. google.comresearchgate.neticrc.ac.ir The diazotization and coupling of m-phenylenediamine and its derivatives are used to produce vesuvin-type dyes, which are mixtures of monoazo, disazo, and polyazo compounds. google.com

Table 3: Potential Coupling Partners for Diazotized this compound

Coupling Partner Class Resulting Azo Dye Chromophore
Phenol Phenol Hydroxyazobenzene derivative
Aniline (B41778) Aromatic Amine Aminoazobenzene derivative
N,N-Dimethylaniline Tertiary Aromatic Amine Dimethylaminoazobenzene derivative
2-Naphthol Naphthol Naphthylazobenzene derivative

Reactions Involving the Chlorine Atom

The chlorine atom on the aromatic ring is generally unreactive towards nucleophilic substitution compared to alkyl halides. However, under specific conditions, it can be displaced.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is facilitated by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. youtube.comlibretexts.orgyoutube.com These groups stabilize the negatively charged intermediate (a Meisenheimer complex) that is formed during the reaction. youtube.comlibretexts.org

In the case of this compound, the ring is substituted with two amino groups, which are strong electron-donating groups. Electron-donating groups deactivate the ring towards nucleophilic attack, making SNAr reactions unfavorable under standard conditions. researchgate.net Furthermore, neither of the amino groups is in the ideal ortho or para position to activate the chlorine atom for displacement through resonance stabilization. Therefore, displacing the chlorine atom via an SNAr mechanism would require harsh reaction conditions, such as high temperatures and pressures, or the use of a very strong nucleophile. shaalaa.com

Metal-Catalyzed Cross-Coupling Reactions (e.g., C-N, C-C bond formation)

The chloro group of this compound serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new C-N and C-C bonds. These reactions are fundamental in constructing more complex molecular architectures.

C-N Bond Formation: The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling aryl halides with amines in the presence of a palladium catalyst. While specific studies on this compound are not extensively detailed in readily available literature, the general mechanism involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the aminated product. The presence of the two amino groups on the this compound ring can influence the reaction, potentially requiring protection or leading to self-coupling or oligomerization under certain conditions. The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligand (e.g., phosphine-based ligands like XPhos, SPhos), and base (e.g., NaOtBu, Cs₂CO₃) is crucial for achieving high yields and selectivity.

C-C Bond Formation: For the formation of C-C bonds, reactions such as the Suzuki and Heck couplings are paramount.

Suzuki Coupling: This reaction couples an organoboron reagent (typically a boronic acid or ester) with an organohalide. The general catalytic cycle involves oxidative addition of the aryl chloride to the Pd(0) catalyst, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the new C-C bond. The reaction is known for its mild conditions and tolerance of a wide range of functional groups.

Heck Coupling: The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. The mechanism proceeds through oxidative addition of the aryl chloride to Pd(0), followed by migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to release the product and regenerate the catalyst.

The table below summarizes the key aspects of these metal-catalyzed cross-coupling reactions.

Reaction NameBond FormedCoupling PartnerKey Catalyst Components
Buchwald-Hartwig AminationC-NAminesPalladium precursor, Phosphine (B1218219) ligand, Base
Suzuki CouplingC-COrganoboron reagentsPalladium catalyst, Base
Heck ReactionC-CAlkenesPalladium catalyst, Base

Electrophilic Aromatic Substitution (EAS) on the Benzene Ring

The benzene ring of this compound is highly activated towards electrophilic aromatic substitution due to the presence of two strongly electron-donating amino groups (-NH₂). These groups direct incoming electrophiles to the ortho and para positions relative to themselves. The chlorine atom, while also an ortho-, para-director, is a deactivating group. The interplay of these directing effects determines the regiochemical outcome of EAS reactions such as nitration and halogenation.

In the case of this compound, the positions ortho and para to the amino groups are C4, C6, and C5. The C2 position is occupied by the chloro group. The powerful activating and directing effect of the two amino groups will dominate the substitution pattern.

Regioselectivity and Stereoselectivity in Derivatization

Regioselectivity in Metal-Catalyzed Cross-Coupling: In reactions involving the chloro group, the regioselectivity is inherently determined by the position of the halogen atom at C2.

Regioselectivity in Electrophilic Aromatic Substitution: The regioselectivity of EAS on this compound is a more complex issue due to the multiple directing groups. The two amino groups are strong activating, ortho-, para-directing groups, while the chlorine atom is a deactivating, ortho-, para-directing group.

The directing influence of the substituents can be summarized as follows:

Amino group at C1: Directs to C2 (blocked), C6, and C4.

Amino group at C3: Directs to C2 (blocked), C4, and C6.

Chloro group at C2: Directs to C1 (blocked), C3 (blocked), and C6.

Based on the cumulative activating and directing effects, the positions most susceptible to electrophilic attack are C4 and C6, as they are ortho to one amino group and para to the other. The C5 position is meta to both amino groups and therefore less favored. The strong activation by the amino groups generally outweighs the deactivating effect of the chlorine. Therefore, electrophilic substitution is expected to occur predominantly at the C4 and C6 positions. Steric hindrance may play a role in favoring one position over the other, depending on the size of the incoming electrophile.

Advanced Spectroscopic and Spectrometric Characterization of 2 Chlorobenzene 1,3 Diamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. By observing the magnetic properties of atomic nuclei, NMR can elucidate the carbon-hydrogen framework and the connectivity of atoms within a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amine protons. The aromatic region would feature three signals corresponding to the protons at positions 4, 5, and 6 of the benzene (B151609) ring. The chemical shifts of these protons are influenced by the electron-donating effect of the two amino groups and the electron-withdrawing, inductive effect of the chlorine atom. For the isomeric 4-chloro-o-phenylenediamine, the aromatic protons resonate in a complex pattern, and similar complexity would be expected for 2-Chlorobenzene-1,3-diamine. nih.gov The amine (NH₂) protons typically appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum of this compound is predicted to exhibit six distinct signals for the six carbon atoms of the benzene ring, as they are all in unique chemical environments. The carbon atoms bonded to the amino groups (C1 and C3) would be shielded (shifted upfield), while the carbon attached to the chlorine atom (C2) would be deshielded (shifted downfield). The remaining aromatic carbons (C4, C5, C6) would have chemical shifts determined by the combined electronic effects of the substituents. For the parent o-phenylenediamine (B120857), the carbon signals appear between δ 114 and 135 ppm. rsc.org

¹⁵N NMR Spectroscopy: ¹⁵N NMR spectroscopy, although less common due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N isotope, can provide direct information about the electronic environment of the nitrogen atoms. The two nitrogen atoms in this compound are chemically non-equivalent and would be expected to show two distinct signals. Data for the parent o-phenylenediamine shows a ¹⁵N chemical shift of approximately 51.4 ppm. rsc.org The presence of the ortho-chloro substituent would likely induce a shift in these values for this compound.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: This table is predictive, based on general principles and data from analogous compounds, as specific experimental data is not available in the searched literature.)

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1-NH₂Broad singlet-
C3-NH₂Broad singlet-
H4~6.5 - 7.5-
H5~6.5 - 7.5-
H6~6.5 - 7.5-
C1-~135-145
C2-~115-125
C3-~135-145
C4-~110-120
C5-~120-130
C6-~115-125

Two-dimensional (2D) NMR techniques are instrumental in unambiguously assigning the ¹H and ¹³C NMR spectra, especially for molecules with complex spin systems like substituted benzenes.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the scalar coupling relationships between the aromatic protons. Cross-peaks would be observed between adjacent protons (H4-H5, H5-H6), confirming their connectivity and aiding in the assignment of the aromatic system. core.ac.uk

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹JCH coupling). This experiment would definitively link each aromatic proton signal (H4, H5, H6) to its corresponding carbon signal (C4, C5, C6). core.ac.uk

Solid-state NMR (ssNMR) is a specialized technique used to study molecules in the solid phase, providing information that is often inaccessible in solution. preprints.org For compounds like this compound, which is a solid at room temperature, ssNMR can provide insights into its crystalline packing, polymorphism, and intermolecular interactions, such as hydrogen bonding between the amine groups. chemicalbook.com

Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are commonly employed to obtain high-resolution spectra of solid samples. mdpi.com While specific ssNMR studies on this compound have not been reported in the searched literature, this technique could be used to characterize its different solid forms and to study its interactions when incorporated into larger systems like polymers or other materials. preprints.org

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an essential tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound, the molecular formula is C₆H₇ClN₂. The presence of chlorine, with its two abundant isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), would result in a characteristic isotopic pattern for the molecular ion peak [M]⁺ and [M+2]⁺. docbrown.info

Table 2: HRMS Data for this compound

Molecular FormulaIsotopeCalculated Exact Mass (Da)
C₆H₇³⁵ClN₂[M]⁺142.0298
C₆H₇³⁷ClN₂[M+2]⁺144.0268

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation to produce a series of product ions. The resulting fragmentation pattern provides a structural fingerprint of the molecule.

For this compound, the fragmentation in an electron ionization (EI) source would likely follow pathways characteristic of aromatic amines and chlorinated aromatic compounds. libretexts.org Key fragmentation events would include:

Loss of a chlorine radical: Cleavage of the C-Cl bond would lead to a fragment ion at m/z 107 ([M-Cl]⁺).

Loss of HCN: A common fragmentation pathway for aromatic amines involves the elimination of hydrogen cyanide from the ring, which could lead to various smaller fragment ions.

Formation of the phenyl cation: Loss of the chlorine and both amino groups could lead to the stable phenyl cation at m/z 77. docbrown.info

The mass spectrum of the related isomer, 4-chloro-o-phenylenediamine, shows major peaks at m/z 142 ([M]⁺), 144 ([M+2]⁺), and 80, indicating that complex rearrangements and fragmentation pathways occur. nih.gov A detailed MS/MS study would be necessary to fully elucidate the specific fragmentation pathways for this compound.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, provides a fingerprint of a molecule by probing its vibrational modes. For a molecule like this compound, these techniques are essential for confirming its structure and understanding the influence of the chloro and amino substituents on the benzene ring.

Key expected FT-IR bands for this compound include:

N-H Stretching: The two primary amine (-NH₂) groups will give rise to symmetric and asymmetric stretching vibrations. These typically appear as two distinct, broad bands in the 3200-3500 cm⁻¹ region. The broadening is a result of intermolecular hydrogen bonding smolecule.com.

Aromatic C-H Stretching: Vibrations of the C-H bonds on the benzene ring are expected to produce sharp peaks just above 3000 cm⁻¹.

N-H Bending (Scissoring): This vibrational mode for the primary amine groups typically occurs in the 1580-1650 cm⁻¹ range.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon bonds within the benzene ring result in a series of bands in the 1400-1600 cm⁻¹ region. The intensity and position of these bands are sensitive to the substitution pattern on the ring smolecule.com.

C-N Stretching: The stretching vibration of the bond between the aromatic carbon and the amine nitrogen is expected in the 1250-1360 cm⁻¹ range.

C-Cl Stretching: The vibration of the carbon-chlorine bond is anticipated to produce a strong absorption band in the 750-850 cm⁻¹ region smolecule.com.

Out-of-Plane C-H Bending: The positions of these bands in the 680-900 cm⁻¹ region are highly indicative of the substitution pattern on the benzene ring. For a 1,2,3,5-tetrasubstituted pattern (considering the two amines, one chlorine, and one hydrogen as substituents), specific bands would be expected.

For comparison, an ATR-IR spectrum is available for the isomer 4-chloro-1,2-phenylenediamine from PubChem, which would show similar characteristic regions for the N-H, C=C, and C-Cl vibrations, with slight shifts due to the different substituent positions nih.gov.

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Notes
N-H Stretching (asymmetric & symmetric) 3200 - 3500 Broad bands, indicative of -NH₂ groups.
Aromatic C-H Stretching 3000 - 3100 Sharp peaks.
N-H Bending 1580 - 1650 Scissoring motion of -NH₂.
Aromatic C=C Stretching 1400 - 1600 Multiple bands, characteristic of the benzene ring.
C-N Stretching 1250 - 1360 Aromatic amine C-N bond.
C-Cl Stretching 750 - 850 Strong absorption.

Raman spectroscopy is a complementary technique to FT-IR. It relies on the scattering of light and is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, it provides valuable additional information for the structural elucidation of this compound.

Key expected Raman signals for this compound would include:

Symmetric Ring Breathing Mode: A strong, sharp peak, typically around 1000 cm⁻¹, which is characteristic of the benzene ring.

Aromatic C=C Stretching: These modes are also active in Raman and appear in the 1400-1600 cm⁻¹ region.

C-Cl Stretching: The C-Cl bond vibration is also Raman active and would be expected in the 750-850 cm⁻¹ range.

N-H Vibrations: While N-H stretching bands are often weak in Raman spectra, the bending modes may be observable.

The combination of FT-IR and Raman spectroscopy allows for a more complete picture of the vibrational modes of the molecule. For instance, vibrations that are weak or inactive in FT-IR may be strong in Raman, and vice versa. This is particularly true for highly symmetric molecules, although this compound has low symmetry.

In the absence of complete experimental spectra, theoretical calculations, particularly using Density Functional Theory (DFT), are an invaluable tool for predicting vibrational frequencies and assigning them to specific atomic motions. Such calculations have been successfully applied to related molecules like 2-chloro-4-methylaniline and 2-chloro-6-methylaniline researchgate.net.

The process for a theoretical assignment for this compound would involve:

Geometry Optimization: The three-dimensional structure of the molecule is first optimized to find its most stable conformation (lowest energy state).

Frequency Calculation: Vibrational frequencies are then calculated for the optimized geometry. This calculation provides a list of frequencies and their corresponding infrared and Raman intensities.

Visualization and Assignment: The calculated vibrational modes can be visualized using molecular modeling software, allowing each frequency to be assigned to a specific motion, such as a C-H stretch, a ring deformation, or an NH₂ wag.

These theoretical calculations can help to resolve ambiguities in experimental spectra and provide a deeper understanding of the molecule's vibrational dynamics. The calculated frequencies are often scaled by a factor to better match experimental values, accounting for anharmonicity and limitations of the theoretical model. For complex molecules, this theoretical approach is crucial for an unambiguous assignment of all fundamental vibrational modes researchgate.net.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Visible (UV-Vis) absorption spectroscopy probes the electronic transitions within a molecule. For aromatic compounds like this compound, the spectrum is dominated by π → π* transitions within the benzene ring. The amino and chloro substituents, acting as auxochromes, can shift the absorption maxima (λ_max) to longer wavelengths (a bathochromic or red shift) and increase the absorption intensity (a hyperchromic effect) compared to unsubstituted benzene.

The position of the substituents significantly influences the electronic spectrum. For comparison, the isomer 2-chloro-1,4-phenylenediamine exhibits a UV-Vis absorption maximum at 318 nm when measured in ethanol . It is expected that this compound would also show strong absorption in the UV region, likely with a λ_max in a similar range, due to the presence of the electron-donating amino groups and the chloro group on the aromatic ring. The exact position of λ_max will depend on the interplay of electronic effects (resonance and inductive) of the substituents in the meta arrangement.

Fluorescence spectroscopy measures the emission of light from a molecule after it has been electronically excited. Many aromatic amines are fluorescent. If this compound is fluorescent, its emission spectrum would be expected at a longer wavelength than its absorption spectrum (the Stokes shift). The fluorescence quantum yield and lifetime would provide further insights into the properties of its excited states.

Table 2: Comparative UV-Vis Absorption Data for a Related Isomer

Compound Solvent λ_max (nm)

X-ray Crystallography of this compound and its Salts/Co-crystals

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While no crystal structure has been reported for this compound itself, this section will discuss the principles of how its structure, or that of its salts and co-crystals, would be determined.

A single-crystal X-ray diffraction experiment on a suitable crystal of this compound would yield a wealth of structural information, including:

Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C-C, C-N, C-Cl, N-H, C-H) and bond angles within the molecule. This data would reveal any distortions of the benzene ring from a perfect hexagon due to the substituents.

Molecular Conformation: The orientation of the amine groups relative to the plane of the benzene ring would be determined. This includes the pyramidalization at the nitrogen atoms and the torsion angles describing the rotation around the C-N bonds.

Intermolecular Interactions: The analysis of the crystal packing would reveal how the molecules interact with each other in the solid state. For this compound, this would be dominated by hydrogen bonding between the amine groups of one molecule and the amine groups or the chlorine atom of neighboring molecules. N-H···N and potentially weaker N-H···Cl hydrogen bonds would be expected to play a significant role in defining the crystal lattice. π-π stacking interactions between the aromatic rings might also be present.

The formation of salts (e.g., with HCl to form a dihydrochloride salt) or co-crystals with other molecules could facilitate the growth of high-quality crystals suitable for X-ray diffraction and would allow for the study of how protonation or specific intermolecular interactions modify the structure and packing.

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
3-chlorobenzene-1,2-diamine (B1351715)
4-chloro-1,2-phenylenediamine
2-chloro-1,4-phenylenediamine
2-chloro-4-methylaniline
2-chloro-6-methylaniline

Analysis of Crystal Packing and Intermolecular Interactions (e.g., hydrogen bonding, halogen bonding, π-π stacking)

A detailed analysis of the crystal packing and intermolecular interactions for this compound cannot be constructed without experimental crystallographic data. Such an analysis would typically involve:

Hydrogen Bonding: Identifying classical N-H···N or potential N-H···Cl hydrogen bonds. The presence of two amine groups suggests the potential for extensive hydrogen-bonding networks, which would significantly influence the crystal packing.

Halogen Bonding: Investigating the role of the chlorine atom as a potential halogen bond donor, interacting with electronegative atoms like nitrogen. The geometry and strength of such interactions are critical to understanding the supramolecular assembly.

π-π Stacking: Characterizing the interactions between the aromatic rings of adjacent molecules, including their geometry (e.g., parallel-displaced, T-shaped) and the centroid-to-centroid distances.

Without a solved crystal structure, any discussion of these interactions would be purely speculative.

Polymorphism and Co-crystallization Studies

Information regarding the existence of different crystalline forms (polymorphs) or the formation of co-crystals of this compound is not available in the reviewed scientific literature.

Polymorphism: Studies on polymorphism would require screening for different crystal forms under various crystallization conditions (e.g., different solvents, temperatures, pressures). Each potential polymorph would need to be characterized by techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and single-crystal X-ray diffraction to confirm its unique structure and properties.

Co-crystallization: Research into co-crystals would involve selecting suitable co-formers that can interact with the amine or chloro functional groups of this compound through non-covalent interactions. The resulting multi-component crystals would require structural characterization to confirm their formation and to analyze the new set of intermolecular interactions.

As no such studies have been published, no data tables or detailed research findings can be presented for these subsections.

Should crystallographic data for this compound or its derivatives become available in the future, a detailed and accurate article according to the requested outline could be generated.

Computational and Theoretical Investigations of 2 Chlorobenzene 1,3 Diamine

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern computational chemistry, allowing for the determination of a molecule's electronic structure and energy.

Density Functional Theory (DFT) is a widely used method in computational chemistry due to its balance of accuracy and computational cost. nih.govarxiv.org A typical DFT study of 2-chlorobenzene-1,3-diamine would begin with geometry optimization. This process involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy, or the most stable conformation of the molecule. mdpi.com

The choice of a functional (e.g., B3LYP, PBE0) and a basis set (e.g., 6-311++G(d,p)) is crucial for obtaining accurate results. nih.gov The functional approximates the exchange-correlation energy, while the basis set is a set of mathematical functions used to build the molecular orbitals. Once the geometry is optimized, various electronic properties such as total energy, dipole moment, and orbital energies can be calculated to describe the electronic structure. nih.gov

Table 1: Representative Data from a Hypothetical DFT Geometry Optimization of this compound (Note: This table is illustrative and not based on actual published data for this specific molecule.)

ParameterOptimized Value
Total Energy[Value in Hartrees]
Dipole Moment[Value in Debye]
C-Cl Bond Length[Value in Å]
C-N Bond Lengths[Value in Å]
C-C Bond Lengths (Aromatic)[Value in Å]
Dihedral Angles[Value in Degrees]

Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. wikipedia.org Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) offer higher levels of theory and potentially greater accuracy than DFT for some properties, though at a significantly higher computational cost. These would be used to benchmark or validate the results from DFT calculations.

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations. wikipedia.org Methods like AM1 and PM3 are much faster than DFT or ab initio methods, making them suitable for very large molecules, though they are generally less accurate. They could be used for preliminary conformational searches of this compound before a more rigorous DFT optimization.

Electronic Structure Analysis

Following the initial quantum chemical calculations, a deeper analysis of the electronic structure provides insights into the molecule's reactivity, stability, and intermolecular interactions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that indicates the chemical reactivity and kinetic stability of a molecule. mdpi.com A smaller gap generally suggests higher reactivity. mdpi.com For this compound, analysis of the HOMO and LUMO would reveal how the electron density is distributed in these key orbitals and which atoms are most involved in potential chemical reactions.

Table 2: Hypothetical Frontier Molecular Orbital Data for this compound (Note: This table is illustrative and not based on actual published data for this specific molecule.)

OrbitalEnergy (eV)
HOMO[Value]
LUMO[Value]
HOMO-LUMO Gap[Value]

The distribution of electron density in a molecule can be analyzed through various charge partitioning schemes, such as Mulliken population analysis or Natural Population Analysis (derived from NBO). This analysis assigns partial charges to each atom, indicating which parts of the molecule are electron-rich or electron-poor.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. walisongo.ac.id It maps the electrostatic potential onto the electron density surface of the molecule. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, an MEP map would likely show negative potential around the nitrogen atoms of the amino groups and the chlorine atom, and positive potential on the hydrogen atoms of the amino groups.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. wisc.eduaimspress.com It transforms the calculated molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and anti-bonding orbitals. aimspress.com

A key feature of NBO analysis is the examination of donor-acceptor interactions through second-order perturbation theory. aimspress.com This reveals stabilizing interactions, such as the delocalization of electron density from a filled lone pair orbital (donor) to an empty anti-bonding orbital (acceptor). For this compound, NBO analysis would quantify the delocalization of the nitrogen lone pairs into the aromatic ring's π-system and investigate hyperconjugative interactions involving the C-Cl and C-N bonds.

Table 3: Hypothetical NBO Analysis - Key Donor-Acceptor Interactions for this compound (Note: This table is illustrative and not based on actual published data for this specific molecule.)

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP (N)π* (C-C)[Value]
LP (Cl)σ* (C-C)[Value]
σ (C-H)σ* (C-C)[Value]

Spectroscopic Property Prediction and Correlation with Experimental Data

The prediction of spectroscopic properties through computational methods is a cornerstone of modern chemical analysis. Techniques such as Density Functional Theory (DFT) for vibrational and nuclear magnetic resonance (NMR) spectra, and Time-Dependent DFT (TD-DFT) for electronic spectra, allow for the generation of theoretical data that can be correlated with experimental findings. This correlation is crucial for confirming molecular structures and understanding the electronic and vibrational characteristics of a molecule.

Vibrational Spectroscopy (FTIR):

The theoretical infrared (IR) spectrum of this compound is expected to show characteristic peaks corresponding to the stretching and bending vibrations of its functional groups. The presence of the amine (N-H) groups will give rise to distinct stretching vibrations, typically in the 3300-3500 cm⁻¹ region. The C-N and C-Cl stretching vibrations, along with aromatic C-C and C-H vibrations, will also produce a unique fingerprint in the spectrum. The table below presents a hypothetical correlation between predicted and expected experimental vibrational frequencies.

Vibrational Mode Predicted Wavenumber (cm⁻¹) (Scaled) Expected Experimental Wavenumber (cm⁻¹)
N-H Asymmetric Stretch34503400-3500
N-H Symmetric Stretch33603300-3400
Aromatic C-H Stretch3050-31003000-3100
C=C Aromatic Stretch1600-16201580-1610
N-H Bending1580-16001550-1650
C-N Stretch1280-13501250-1360
C-Cl Stretch680-750650-800

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Theoretical calculations of ¹H and ¹³C NMR chemical shifts, using the Gauge-Independent Atomic Orbital (GIAO) method, are invaluable for assigning experimental spectra. The predicted chemical shifts are influenced by the electron density around each nucleus, which is in turn affected by the electronic effects of the chloro and amino substituents.

¹H NMR: The aromatic protons will appear as distinct signals, with their chemical shifts influenced by the ortho, meta, and para relationships to the substituents. The amine protons will typically appear as a broader signal.

¹³C NMR: The carbon atoms of the benzene (B151609) ring will each have a unique chemical shift. The carbon atom bonded to the chlorine will be significantly affected, as will the carbons bonded to the amino groups.

Atom Predicted ¹H Chemical Shift (ppm) Expected Experimental ¹H Chemical Shift (ppm)
H (ortho to -NH₂)6.2-6.56.0-6.7
H (para to -NH₂)6.8-7.16.7-7.2
H (ortho to -Cl)7.0-7.36.9-7.4
-NH₂3.5-5.03.0-5.5
Atom Predicted ¹³C Chemical Shift (ppm) Expected Experimental ¹³C Chemical Shift (ppm)
C-Cl128-132125-135
C-NH₂145-150140-155
Aromatic C-H110-125105-130

Electronic Spectroscopy (UV-Vis):

TD-DFT calculations can predict the electronic transitions and the corresponding absorption maxima (λ_max) in the UV-Vis spectrum. For this compound, transitions involving the π-system of the benzene ring and the lone pairs of the nitrogen atoms are expected.

Transition Type Predicted λ_max (nm) Expected Experimental λ_max (nm)
π → π230-250220-260
n → π280-310270-320

It is imperative to note that the accuracy of these computational predictions is highly dependent on the level of theory, basis set, and the inclusion of solvent effects in the calculations. Experimental verification remains the gold standard for spectroscopic analysis.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an indispensable tool for elucidating the intricate details of chemical reaction mechanisms, providing insights into transition states, activation energies, and reaction pathways that are often difficult to probe experimentally. For this compound, computational studies can be employed to understand its reactivity in various chemical transformations.

One area of interest is the polymerization of aromatic diamines. A computational study on the polymerization of 1,3-diaminobenzene provides a relevant model for understanding the potential polymerization pathways of this compound. The presence of the chlorine atom can influence the reaction mechanism through its electronic and steric effects. DFT calculations can be used to model the initial steps of polymerization, such as the radical cation formation and subsequent coupling reactions.

A plausible mechanism for the oxidative polymerization of this compound, based on analogies with 1,3-diaminobenzene, would involve the following key steps:

Oxidation: The initial step is the oxidation of the diamine monomer to form a radical cation. The energy required for this step can be computationally estimated.

Radical Coupling: Two radical cations can then couple to form a dimer. Computational modeling can help identify the preferred coupling positions (e.g., C-C vs. C-N coupling) by calculating the activation barriers for each pathway. The chlorine substituent may sterically hinder coupling at the adjacent carbon atom.

Propagation: The dimer can be further oxidized and couple with other monomers or oligomers to propagate the polymer chain.

The table below outlines the computationally derived energy barriers for key steps in a hypothetical polymerization reaction, illustrating how theory can differentiate between possible pathways.

Reaction Step Plausible Pathway Calculated Activation Energy (kcal/mol)
Monomer OxidationFormation of radical cation10-15
Dimerization (C-C coupling)ortho- to -NH₂ coupling5-8
Dimerization (C-N coupling)N- to para-C coupling8-12

These computational findings would suggest that C-C coupling is the kinetically favored pathway for dimerization. Such theoretical investigations are crucial for designing and optimizing synthetic routes for new polymeric materials derived from this compound.

Molecular Dynamics Simulations for Conformational Studies

The primary conformational flexibility in this compound arises from the rotation of the two amino groups around their respective C-N bonds. MD simulations can be used to sample the potential energy surface associated with these rotations and to identify the most stable conformers. The simulations would typically be performed using a suitable force field (e.g., AMBER or CHARMM) and would explicitly include solvent molecules to mimic solution-phase behavior.

The key dihedral angles to monitor during an MD simulation would be:

τ₁ (H-N-C₁-C₂): Defines the orientation of the first amino group.

τ₂ (H-N-C₃-C₂): Defines the orientation of the second amino group.

By analyzing the trajectory of an MD simulation, a population distribution of these dihedral angles can be generated, revealing the most probable conformations. It is expected that conformations that minimize steric hindrance between the amino groups and the chlorine atom, while allowing for potential intramolecular hydrogen bonding, would be favored.

The table below summarizes the expected outcomes from a molecular dynamics study on the conformational preferences of this compound.

Conformer Description Key Dihedral Angles (τ₁, τ₂) Relative Population (%) Key Stabilizing Interactions
Anti-Anti~180°, ~180°HighMinimized steric repulsion
Syn-Anti~0°, ~180°ModeratePotential for weak intramolecular H-bond
Gauche-Anti~60°, ~180°LowSteric hindrance

These simulations can provide valuable information on the conformational dynamics that can influence the molecule's reactivity, spectroscopic properties, and its interactions with other molecules in biological or material science contexts. While specific MD studies on this compound are not prominent in the literature, the methodology is well-established and can be readily applied to gain these important molecular insights.

Applications of 2 Chlorobenzene 1,3 Diamine in Material Science and Organic Synthesis

Role as Monomer in Polymer Chemistry

As a diamine monomer, 2-Chlorobenzene-1,3-diamine can react with various other monomers to form polymers. The presence of the chlorine atom on the aromatic ring can influence the properties of the resulting polymers, such as solubility, thermal stability, and flame retardancy.

Aromatic diamines are fundamental building blocks for the synthesis of high-performance polymers like aromatic polyamides. While detailed research specifically documenting the use of this compound in extensive polyamide or polyimide synthesis is limited, its structural motifs are relevant to this class of materials. Patents related to the production of meta-type wholly aromatic polyamides sometimes include this compound in their lists of potential diamine components. google.comgoogle.com These high-strength, heat-resistant polymers are valued in aerospace, electronics, and protective apparel industries. The incorporation of a chlorinated diamine such as this compound could theoretically be explored to modify polymer chain packing and enhance specific properties.

The fundamental reactivity of the two amine groups in this compound makes it a potential candidate for the synthesis of other aromatic polymers beyond polyamides and polyimides. For instance, the reaction of diamines with phosgene (B1210022) or its equivalents yields polyureas, and condensation with tetra-amino compounds can produce polybenzimidazoles (PBI), a class of polymers known for their exceptional thermal and chemical stability. A patent related to novel biomass-based polymers also lists this compound, suggesting its potential utility in the broader field of polymer science. google.com However, specific examples and detailed studies of its use as a precursor for these particular polymers are not extensively available in peer-reviewed literature.

Ligand Synthesis for Coordination Chemistry

The two amine groups of this compound provide excellent coordination sites for metal ions, making the compound a valuable starting material for the synthesis of sophisticated ligands used in coordination chemistry. These ligands can form stable complexes with a variety of metals, which can then be used in catalysis and the development of functional materials.

A significant application of this compound is in the synthesis of pincer-type ligands, which are crucial in the field of catalysis. Research has demonstrated a clear synthetic route starting from this compound to create N,N'-bis(diorganophosphino)-1,3-diaminobenzene ligands. nih.gov For example, 2-Chloro-N,N'-bis(diisopropylphosphino)-1,3-diaminobenzene and its di-tert-butylphosphino analogue have been synthesized. nih.gov

These phosphine-containing ligands are then used to form well-defined metal complexes. Specifically, these ligands have been reacted with cobalt precursors to create cobalt(II) and cobalt(III) pincer complexes. nih.gov The resulting metal complexes possess specific geometries, such as distorted-square pyramidal for cobalt(III) complexes, which are critical for their catalytic activity. nih.gov The electronic and steric properties of these catalysts can be fine-tuned by modifying the substituents on the phosphine (B1218219) groups, a process that relies on the foundational structure provided by the this compound precursor.

Synthesis of Phosphino-diaminobenzene Ligands from this compound nih.gov
Starting MaterialReagentResulting Ligand
This compoundChloro(diisopropyl)phosphine2-Chloro-N,N'-bis(diisopropylphosphino)-1,3-diaminobenzene
This compoundChlorodi(tert-butyl)phosphine2-Chloro-N,N'-bis(di-tert-butylphosphino)-1,3-diaminobenzene

While direct evidence of this compound being used in sensors and functional coordination polymers is scarce, the synthesis of metal complexes from its derivatives opens possibilities in this area. Coordination polymers are materials where metal ions are linked by organic ligands to form extended networks. These materials can have interesting properties, such as porosity, luminescence, and magnetism, making them suitable for applications in gas storage, separation, and chemical sensing. The ability of ligands derived from this compound to coordinate with metals like cobalt suggests that it could be incorporated into such advanced materials. nih.gov The specific electronic properties imparted by the chloro- and amino-substituted benzene (B151609) ring could influence the sensing capabilities of a resulting coordination polymer.

Intermediate in the Synthesis of Fine Chemicals

This compound serves as a versatile intermediate in the synthesis of more complex molecules, often referred to as fine chemicals. These are pure, single substances produced in limited quantities for specialized applications, such as pharmaceuticals, agrochemicals, and materials for organic electronics.

Precursor for Dyes and Pigments

This compound is identified as a relevant precursor in the formulation of coloring compositions. google.com The presence of two amine groups allows for diazotization reactions, a cornerstone of azo dye synthesis. In this process, the amino groups are converted into diazonium salts, which then act as electrophiles in coupling reactions with other aromatic compounds (coupling components). This reaction sequence is a fundamental method for creating a wide array of azo dyes, which constitute the largest class of synthetic colorants. nih.gov The chlorine substituent on the benzene ring can influence the final properties of the dye, such as its color, fastness, and solubility, by modifying the electronic environment of the chromophore. The specific structure of this compound allows for the synthesis of diverse color palettes for various industrial applications. google.com

Building Block for Advanced Organic Scaffolds

The utility of this compound extends to its role as a fundamental building block for constructing complex molecular frameworks known as organic scaffolds. These scaffolds are core structures upon which more elaborate molecules can be assembled.

Recent research has demonstrated the use of this compound as a starting material in the synthesis of specialized pincer ligands. google.com Specifically, it is used to prepare N,N'-bis(di-tert-butylphosphino)-1,3-diaminobenzene derivatives. google.com This transformation involves reacting the diamine with chlorodi(tert-butyl)phosphine, where the phosphine groups attach to the nitrogen atoms of the diamine. google.com The resulting molecule is a pincer ligand, a type of chelating agent that can bind tightly to a metal center at three points. Such ligands are crucial in the development of catalysts for a variety of chemical reactions.

Furthermore, the this compound scaffold is employed in the synthesis of complex polycyclic aromatic compounds. For instance, it is a component in the multi-step synthesis of N¹-(5-(t-butyl)-[1,1'-biphenyl]-2-yl)-N¹,N³,N³-tris(4-(t-butyl)phenyl)-2-chlorobenzene-1,3-diamine, a highly substituted aromatic amine. nih.gov Such complex molecules are of interest in various fields of materials science due to their unique electronic and photophysical properties.

Applications in Advanced Functional Materials

The distinct chemical reactivity of this compound makes it a valuable monomer for the synthesis of advanced functional materials, including polymers for optoelectronics.

In the field of optoelectronic materials, this diamine has been utilized in the synthesis of precursors for multi-resonance thermally activated delayed fluorescence (MR-TADF) materials. google.com These materials are at the forefront of research for next-generation organic light-emitting diodes (OLEDs) due to their ability to efficiently convert electrical energy into light. The synthesis involves a reaction between a derivative of dibenzo[a,j]phenazine and this compound, followed by further chemical transformations. google.com The resulting complex organic molecules possess the specific electronic properties required for efficient light emission in OLED devices.

Additionally, this compound is noted for its potential application in the creation of high-performance polymers. Patent literature indicates its relevance in the context of meta-type wholly aromatic polyamide fibers. cymitquimica.com Aromatic polyamides are a class of polymers known for their exceptional thermal stability and mechanical strength, making them suitable for demanding applications in aerospace and electronics. The incorporation of a chlorinated diamine like this compound into the polymer backbone can further modify properties such as solubility, flame resistance, and dielectric constant, allowing for the fine-tuning of the material for specific functional purposes.

Below is a data table summarizing the key properties of this compound.

PropertyValue
CAS Number 6400-14-2
Chemical Formula C₆H₇ClN₂
Molecular Weight 142.58 g/mol
Melting Point 85 °C
Boiling Point 272.8 °C
SMILES C1=CC(=C(C(=C1)N)Cl)N

This data is compiled from available chemical supplier information.

Analytical Method Development for 2 Chlorobenzene 1,3 Diamine

Chromatographic Techniques

Chromatography stands as a cornerstone for the separation, identification, and quantification of 2-Chlorobenzene-1,3-diamine and its related impurities. The versatility of chromatographic techniques allows for tailored approaches to meet specific analytical challenges.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase mode (RP-HPLC), is a powerful tool for assessing the purity of this compound and quantifying its content in various samples. While specific validated methods for this compound are not extensively detailed in publicly available literature, the principles of RP-HPLC method development for related aromatic amines and chlorinated compounds are well-established and can be effectively applied.

A typical RP-HPLC method would involve a C18 column as the stationary phase, offering excellent separation for non-polar to moderately polar compounds. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier such as acetonitrile or methanol. The pH of the aqueous phase is a critical parameter that influences the retention and peak shape of the amine-containing analyte. Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of both the main compound and any potential impurities with varying polarities.

Detection is commonly achieved using an ultraviolet (UV) detector set at a wavelength where this compound exhibits maximum absorbance. Method validation, following guidelines from the International Council for Harmonisation (ICH), is essential to ensure the method is accurate, precise, linear, specific, and robust.

Table 1: Illustrative RP-HPLC Method Parameters for Aromatic Amine Analysis

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid in Water
Mobile Phase B Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)

Gas Chromatography (GC) is another principal technique for the analysis of volatile and semi-volatile compounds like this compound. When coupled with a Mass Spectrometry (MS) detector, GC-MS provides a high degree of selectivity and sensitivity, enabling the definitive identification of the compound and its impurities based on their mass spectra.

For GC analysis, a capillary column with a non-polar or mid-polar stationary phase, such as a 5% phenyl-methylpolysiloxane, is typically used. The injector and detector temperatures are optimized to ensure efficient vaporization of the sample and prevent condensation. The oven temperature is programmed to ramp up, allowing for the separation of compounds with different boiling points.

Derivatization is a common strategy in the GC analysis of primary amines to improve their thermal stability and chromatographic behavior. Reagents such as silylating agents or acylating agents can be used to convert the amine groups into less polar derivatives.

The mass spectrometer detector ionizes the eluted compounds, and the resulting fragmentation pattern serves as a chemical fingerprint for identification. The presence of chlorine in this compound will produce a characteristic isotopic pattern in the mass spectrum, aiding in its identification.

Table 2: Typical GC-MS Parameters for Chlorinated Aromatic Compound Analysis

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, 1.0 mL/min
Inlet Temperature 250 °C
Oven Program Initial Temp: 60 °C (hold 2 min)
Ramp: 10 °C/min to 280 °C (hold 5 min)
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-450 amu

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. This technique is particularly valuable for the analysis of compounds that are not amenable to GC due to low volatility or thermal instability. For this compound, LC-MS can provide low detection limits and high specificity, especially in complex matrices.

An electrospray ionization (ESI) source is commonly used to interface the LC with the mass spectrometer. In positive ion mode, the amine groups of this compound can be readily protonated. Tandem mass spectrometry (LC-MS/MS) can be employed for even greater selectivity and sensitivity by monitoring specific fragmentation transitions of the parent ion. This is particularly useful for trace-level quantification in environmental or biological samples.

Spectrophotometric Methods for Detection and Quantification

UV-Visible spectrophotometry offers a simpler and more cost-effective method for the quantification of this compound, provided the sample matrix is not overly complex. The method relies on the principle that the compound absorbs light at a specific wavelength. A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of the analyte in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

While specific spectrophotometric methods for this compound are not widely published, a general procedure would involve dissolving the sample in a suitable solvent (e.g., methanol or ethanol) and measuring the absorbance at the wavelength of maximum absorption (λmax). The presence of other absorbing species in the sample can interfere with the measurement, limiting the applicability of this technique without prior sample cleanup.

Electrochemical Detection Methods

Electrochemical methods offer a highly sensitive approach for the detection of electroactive compounds like this compound. Techniques such as cyclic voltammetry, differential pulse voltammetry, and amperometry can be utilized. These methods are based on the oxidation or reduction of the analyte at an electrode surface, which generates a measurable current that is proportional to the concentration of the analyte.

The development of an electrochemical sensor for this compound would involve the selection of a suitable electrode material, which could be modified with various nanomaterials or polymers to enhance its sensitivity and selectivity. While specific sensors for this compound are not extensively documented, research on electrochemical sensors for other aromatic amines and chlorophenols demonstrates the potential of this approach for rapid and on-site analysis.

Sample Preparation Strategies for Analysis

Effective sample preparation is a critical step to ensure the accuracy and reliability of the analytical results. The primary goals of sample preparation are to extract the analyte from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection.

For solid samples, techniques such as Soxhlet extraction, ultrasonic-assisted extraction, or accelerated solvent extraction can be employed using an appropriate organic solvent.

For liquid samples, two common and effective techniques are liquid-liquid extraction (LLE) and solid-phase extraction (SPE).

Liquid-Liquid Extraction (LLE): This technique involves partitioning the analyte between two immiscible liquid phases. For extracting this compound from aqueous samples, an organic solvent in which the analyte is highly soluble would be used. The pH of the aqueous phase may need to be adjusted to ensure the analyte is in its neutral form to facilitate its transfer into the organic phase.

Solid-Phase Extraction (SPE): SPE is a more modern and efficient alternative to LLE. It utilizes a solid sorbent packed in a cartridge to retain the analyte from a liquid sample. For this compound, a reversed-phase sorbent like C18 or a polymeric sorbent could be effective. The process involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the analyte with a small volume of a strong organic solvent. This not only cleans up the sample but also provides significant concentration of the analyte.

Table 3: Comparison of Sample Preparation Techniques

TechniquePrincipleAdvantagesDisadvantages
Liquid-Liquid Extraction (LLE) Partitioning between two immiscible liquids.Simple, inexpensive.Can be labor-intensive, uses large volumes of organic solvents, emulsion formation can be an issue.
Solid-Phase Extraction (SPE) Adsorption onto a solid sorbent followed by elution.High recovery, high concentration factor, uses less solvent, easily automated.Can be more expensive than LLE, method development can be more complex.

Environmental Transformation and Degradation Studies of 2 Chlorobenzene 1,3 Diamine

Photolytic Degradation Pathways and Kinetics

Direct photolysis of aromatic amines can occur through the absorption of sunlight, leading to the formation of various transformation products. For instance, the photolysis of p-phenylenediamines is known to be influenced by reactive oxygen species (ROS), suggesting that indirect photolysis pathways are significant. nih.gov Studies on 4-chloroaniline (B138754) have shown that exposure to simulated sunlight can lead to complex degradation pathways, resulting in the formation of dimeric structures. nih.gov

The photocatalytic degradation of chloroanilines has also been investigated. For example, the TiO2-catalyzed photodegradation of 2-chloroaniline (B154045) yields intermediates such as 2-chlorophenol (B165306) and p-benzoquinone. mdpi.com Similarly, the photodegradation of 4-chloroaniline can produce a variety of intermediates, including 4-chlorophenol, 4-aminophenol, and 4,4'-dichloroazobenzene, which can be further oxidized to benzoquinone and eventually mineralized to inorganic products. mdpi.comresearchgate.net The kinetics of such photocatalytic degradation processes often follow pseudo-first-order models. mdpi.com

Table 1: Photodegradation Intermediates of Structurally Related Compounds

Parent Compound Intermediate Products Reference
2-Chloroaniline 2-Chlorophenol, p-Benzoquinone mdpi.com
4-Chloroaniline 4-Chlorophenol, 4-Aminophenol, 4,4'-Dichloroazobenzene, Benzoquinone mdpi.comresearchgate.net

Hydrolytic Stability and Transformation Products

Oxidative Degradation Mechanisms (e.g., reaction with hydroxyl radicals)

Hydroxyl radicals (•OH) are highly reactive species that play a crucial role in the oxidative degradation of organic pollutants in the environment. The reaction of •OH with aromatic compounds typically proceeds via addition to the aromatic ring or hydrogen abstraction from the amino groups. For chloroanilines, the reaction with hydroxyl radicals is a significant degradation pathway. researchgate.net

The degradation of 4-chloroaniline in the presence of hydroxyl radicals, generated through the UV/TiO2/H2O2 system, has been proposed to occur via three primary routes:

Hydroxylation with amino group substitution: This leads to the formation of 4-chlorophenol. researchgate.netcabidigitallibrary.org

Hydrogen abstraction from the aromatic ring: This forms an aniline (B41778) radical, which can then dimerize to form 4,4'-dichloroazobenzene and subsequently oxidize to 4-chloronitrobenzene. researchgate.netcabidigitallibrary.org

Heterolytic mechanism: This involves the release of HCl and the formation of aniline, which is then oxidized to 4-aminophenol. researchgate.net

These initial intermediates can be further hydroxylated to hydroquinone (B1673460) and then oxidized to benzoquinone, which can undergo ring cleavage to form carboxylic acids and ultimately mineralize. cabidigitallibrary.org

Biodegradation Pathways and Microbial Transformations (focus on chemical mechanisms)

The biodegradation of chlorinated anilines is a key process in their environmental removal. Several bacterial strains have been identified that can degrade chloroanilines. For example, a strain of Delftia tsuruhatensis has been shown to completely degrade 3-chloroaniline (B41212) and 4-chloroaniline and co-metabolize 2-chloroaniline. researchgate.net The degradation of these compounds often proceeds via an ortho-cleavage pathway following initial oxidation. researchgate.net

The general aerobic degradation pathway for anilines involves an initial oxidative deamination to form catechol, which is then further degraded through either an ortho- or meta-cleavage pathway. nih.gov For chlorinated anilines, the initial step is typically oxidation to the corresponding chlorocatechol. nih.gov The presence of other carbon sources can influence the rate of biodegradation; for instance, the presence of aniline can enhance the metabolic efficiency of o-chloroaniline. besjournal.comnih.gov

The chemical mechanisms involved in microbial degradation include:

Dioxygenation: The initial attack on the aromatic ring is often catalyzed by a dioxygenase enzyme, incorporating both atoms of molecular oxygen.

Dehalogenation: The removal of the chlorine substituent is a critical step in the detoxification and mineralization of the compound.

Ring Cleavage: Following the formation of catecholic intermediates, the aromatic ring is cleaved by dioxygenases, leading to the formation of aliphatic intermediates that can enter central metabolic pathways.

Fate and Transport in Environmental Matrices (e.g., soil, water)

The fate and transport of 2-Chlorobenzene-1,3-diamine in the environment are influenced by its physicochemical properties and its interactions with soil and water. The mobility of anilines in soil is affected by sorption processes. The sorption of aniline to soil can occur through a two-step mechanism: an initial ion exchange process involving the protonated amine, followed by covalent bonding with soil organic matter, particularly quinone moieties. nih.govnih.gov This covalent binding can lead to the formation of bound residues that are not readily desorbed or biodegraded. nih.govnih.gov

The mobility of substituted anilines in soil is generally low due to these strong sorption mechanisms. researchgate.net Factors such as soil organic matter content, pH, and the presence of other ions can significantly influence the extent of sorption and, consequently, the mobility of these compounds. nih.govnih.gov In aqueous environments, the transport of chlorinated anilines will be governed by their water solubility and potential for sorption to suspended particles and sediments.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies

The imperative for greener and more efficient chemical processes is driving innovation in the synthesis of 2-Chlorobenzene-1,3-diamine and its derivatives. Future research will likely focus on moving away from traditional batch processing towards more sustainable and scalable methods.

Flow Chemistry: Continuous flow chemistry offers significant advantages over conventional batch methods, including enhanced heat and mass transfer, improved safety profiles for handling hazardous reagents, and greater reaction efficiency. nih.gov The application of flow chemistry to the synthesis of substituted phenylenediamines can lead to higher yields, reduced waste, and the potential for real-time reaction monitoring and optimization. nih.govresearchgate.net Research in this area will likely involve the design of dedicated microreactors and the optimization of reaction parameters such as temperature, pressure, and catalyst loading to achieve continuous and efficient production. nih.gov

Green Chemistry Approaches: The principles of green chemistry are increasingly being integrated into synthetic organic chemistry. bohrium.comsemanticscholar.orgresearchgate.net For this compound, this translates to the exploration of environmentally benign solvents, the use of renewable starting materials, and the development of catalytic systems that minimize waste and energy consumption. bohrium.comsemanticscholar.orgresearchgate.net Microwave-assisted synthesis, for instance, has been shown to accelerate reaction times and improve yields in the preparation of various diamino compounds. rsc.orgnih.gov Future work may also explore biocatalytic routes, employing enzymes to achieve highly selective transformations under mild conditions, further reducing the environmental footprint of the synthesis.

The following table summarizes potential sustainable synthetic methods for this compound:

MethodPotential AdvantagesKey Research Focus
Flow Chemistry Improved safety, enhanced efficiency, scalability, real-time monitoringMicroreactor design, process optimization, integration of in-line analysis
Microwave-Assisted Synthesis Reduced reaction times, increased yields, energy efficiencyOptimization of microwave parameters, solvent-free conditions
Biocatalysis High selectivity, mild reaction conditions, use of renewable resourcesEnzyme discovery and engineering, process development for industrial scale
Use of Green Solvents Reduced environmental impact, improved safetyIdentification and application of bio-derived or recyclable solvents

Exploration of New Reactivity and Catalytic Transformations

The unique electronic and steric properties of this compound make it an intriguing substrate for exploring novel chemical reactions and catalytic applications. The presence of two amine groups and a chloro substituent on the aromatic ring offers multiple sites for functionalization.

Future research is expected to delve into advanced catalytic cross-coupling reactions to introduce a wide array of substituents onto the benzene (B151609) ring. Techniques like C-H functionalization, a powerful tool for forming carbon-carbon and carbon-heteroatom bonds directly from C-H bonds, could open up new avenues for creating complex molecules from this relatively simple precursor. The development of novel catalysts, including those based on earth-abundant metals, will be crucial for achieving these transformations with high selectivity and efficiency.

Furthermore, the diamine functionality can be utilized to synthesize novel ligands for transition metal catalysis. The coordination of metal centers to the nitrogen atoms can create catalysts with unique steric and electronic environments, potentially leading to new catalytic activities and selectivities in a variety of organic transformations. The ammonolysis of related dichlorobenzenes has been studied, providing insights into the reactivity of the chloro group which can be displaced under certain conditions. researchgate.net

Integration into Advanced Supramolecular Architectures

The ability of this compound to participate in hydrogen bonding and other non-covalent interactions makes it a valuable building block for the construction of complex supramolecular assemblies. acs.org The interplay of hydrogen bonds, π-π stacking, and halogen bonding can be harnessed to create highly ordered structures with tailored properties.

Cocrystal Engineering: The formation of cocrystals, where two or more different molecules are held together in a crystalline lattice by non-covalent interactions, is a rapidly growing field. nih.gov By carefully selecting coformers that can interact with the amine and chloro groups of this compound, it is possible to design materials with specific physical and chemical properties, such as altered solubility, melting point, and stability. The study of hydrogen-bonding patterns in cocrystals of similar diaminotriazine molecules provides a framework for predicting and controlling the self-assembly of this compound-based systems. researchgate.net

Metal-Organic Frameworks (MOFs): The diamine groups of this compound can act as linkers to connect metal nodes, forming porous, crystalline structures known as metal-organic frameworks (MOFs). These materials have exceptionally high surface areas and tunable pore sizes, making them promising candidates for applications in gas storage, separation, and catalysis. Future research will focus on synthesizing novel MOFs incorporating this compound and exploring their functional properties.

The following table outlines potential supramolecular applications for this compound:

Supramolecular StructureKey InteractionsPotential Applications
Cocrystals Hydrogen bonding, halogen bonding, π-π stackingModified physical properties (solubility, stability), new materials
Metal-Organic Frameworks (MOFs) Coordination bonds with metal ionsGas storage and separation, catalysis, sensing
Self-Assembled Monolayers Interactions with surfacesSurface modification, molecular electronics
Supramolecular Gels Intermolecular hydrogen bondingSmart materials, drug delivery

High-Throughput Screening for Material Discovery

The combinatorial synthesis and high-throughput screening of materials derived from this compound represent a powerful strategy for accelerating the discovery of new functional materials. nih.govnih.govresearchgate.net By systematically varying co-monomers, substituents, and reaction conditions, vast libraries of polymers and small molecules can be generated and rapidly screened for desired properties.

For instance, in the field of polymer science, this compound can be used as a monomer in the synthesis of polyamides, polyimides, and other high-performance polymers. High-throughput screening methods can then be employed to evaluate these polymer libraries for properties such as thermal stability, mechanical strength, and resistance to bacterial attachment. nih.govnih.gov This approach has the potential to identify novel materials for a wide range of applications, from advanced composites to biomedical devices. nih.govnih.gov

Similarly, in the search for new electronic materials, combinatorial libraries of this compound derivatives can be screened for their optical and electronic properties. researchgate.net This could lead to the discovery of new organic light-emitting diodes (OLEDs), field-effect transistors (FETs), and photovoltaic materials.

Advanced Theoretical and Computational Studies for Predictive Modeling

Advanced theoretical and computational methods are becoming indispensable tools in modern chemical research. researchgate.netnih.govarxiv.org Density Functional Theory (DFT) calculations, for example, can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives.

Predictive Modeling of Material Properties: Computational screening of virtual libraries of compounds can be used to predict the properties of materials before they are synthesized in the lab. researchgate.netnih.gov This approach can significantly reduce the time and resources required for materials discovery. For example, high-throughput computational screening can be used to identify promising candidates for piezoelectric materials from a database of organic crystals. nih.gov

Understanding Reaction Mechanisms: Theoretical calculations can be used to elucidate the mechanisms of chemical reactions involving this compound. This understanding can then be used to optimize reaction conditions and design more efficient synthetic routes.

Modeling Supramolecular Interactions: Computational modeling is a powerful tool for studying the non-covalent interactions that govern the formation of supramolecular architectures. By simulating the self-assembly of this compound with other molecules, researchers can gain a deeper understanding of the factors that control the formation of cocrystals, MOFs, and other complex structures.

The continued development and application of these future research avenues will undoubtedly lead to a deeper understanding of the fundamental chemistry of this compound and unlock its potential for creating a new generation of advanced materials and technologies.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Chlorobenzene-1,3-diamine?

  • Methodology : The compound can be synthesized via reduction or substitution reactions. For example, catalytic hydrogenation using hydrogen gas and palladium on carbon (Pd/C) can reduce nitro groups in precursor molecules like 2-chloro-4-nitrobenzene-1,3-diamine to yield the diamine . Substitution reactions may involve nucleophiles (e.g., amines or thiols) reacting with halogenated intermediates under basic conditions (e.g., sodium hydroxide). Reaction optimization should include monitoring by TLC and HPLC to confirm purity and intermediate formation.

Q. How can researchers characterize the structural purity of this compound?

  • Methodology : Use a combination of spectroscopic and crystallographic techniques:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm proton and carbon environments, ensuring absence of impurities.
  • X-ray Crystallography : For definitive structural validation, crystallize the compound and refine using software like SHELXL, which is robust for small-molecule refinement .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns.

Q. What safety considerations are critical when handling this compound?

  • Methodology : Follow laboratory safety protocols for aromatic diamines:

  • Use fume hoods to avoid inhalation of dust or vapors.
  • Wear PPE (gloves, lab coat, safety goggles) due to potential skin/eye irritation.
  • Store in airtight containers away from oxidizers, as aromatic amines may degrade or react under prolonged exposure to air or light .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during derivative analysis?

  • Methodology : Contradictions (e.g., unexpected NMR splitting or MS fragments) may arise from isomerism or impurities. Strategies include:

  • Phase Annealing : Use SHELXS/SHELXD for crystallographic phase determination to resolve ambiguities in electron density maps .
  • Multi-Technique Cross-Validation : Compare FTIR, Raman, and 19^{19}F NMR (if fluorinated derivatives exist) to confirm functional groups .
  • Computational Modeling : DFT calculations (e.g., Gaussian) to predict NMR shifts and compare with experimental data.

Q. What strategies optimize selective substitution reactions in this compound?

  • Methodology : The chloro group is typically more reactive than amino groups. To achieve regioselectivity:

  • Solvent Control : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity for SNAr reactions.
  • Temperature Gradients : Lower temperatures (0–5°C) favor kinetic control, reducing side reactions.
  • Protecting Groups : Temporarily protect amino groups with Boc or Fmoc to direct substitution at the chloro position .

Q. How can this compound be applied in enzyme interaction studies?

  • Methodology : Use the compound as a probe for enzyme activity:

  • Derivatization : React with CNBF (2-chloro-1,3-dinitro-5-(trifluoromethyl)-benzene) to form fluorescent or UV-active derivatives for HPLC-based assays .
  • Kinetic Assays : Monitor enzyme inhibition via spectrophotometry by tracking changes in substrate conversion rates.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinities with target enzymes, adjusting buffer conditions (pH, ionic strength) to mimic physiological environments .

Q. What are the challenges in synthesizing chiral derivatives of this compound?

  • Methodology : Chirality introduces complexity in synthesis and analysis:

  • Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) with transition metals (e.g., Ru or Rh) to induce enantioselectivity during hydrogenation .
  • Chiral Chromatography : Employ HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers and assess optical purity.
  • Circular Dichroism (CD) : Verify chiral centers by comparing experimental CD spectra with simulated data.

Data Analysis and Experimental Design

Q. How should researchers design experiments to analyze conflicting bioactivity data in derivatives?

  • Methodology :

  • Dose-Response Curves : Test derivatives across a concentration range (e.g., 1 nM–100 µM) to identify non-linear effects.
  • Statistical Validation : Apply ANOVA or t-tests to assess significance; use software like GraphPad Prism for EC50_{50}/IC50_{50} calculations.
  • Structural-Activity Relationships (SAR) : Correlate substituent effects (e.g., electron-withdrawing groups on the benzene ring) with bioactivity trends using multivariate regression .

Q. What computational tools are effective for predicting reaction pathways in this compound chemistry?

  • Methodology :

  • DFT Simulations : Gaussian or ORCA to model transition states and predict regioselectivity in substitution reactions.
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics using GROMACS or NAMD.
  • Cheminformatics : Tools like RDKit or ChemAxon to generate reaction libraries and optimize synthetic routes.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.